Biochemical Potency Profile: Mps1-IN-3 Hydrochloride vs. First-Generation Mps1 Inhibitors
Mps1-IN-3 hydrochloride inhibits Mps1 kinase activity with an IC50 of 50 nM, positioning it as substantially more potent than the first-generation inhibitor Mps1-IN-1 (IC50 = 367 nM) but less potent than ultra-potent clinical candidates such as BAY 1217389 (IC50 = 0.63 nM) [1]. This intermediate potency profile offers a distinct advantage for dose-response studies where excessive potency may obscure subtle mechanistic readouts or induce rapid cytotoxicity [2].
| Evidence Dimension | Mps1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | Mps1-IN-1: 367 nM; BAY 1217389: 0.63 nM |
| Quantified Difference | 7.3-fold more potent than Mps1-IN-1; 79-fold less potent than BAY 1217389 |
| Conditions | Recombinant Mps1 kinase assay (biochemical) |
Why This Matters
The 7.3-fold potency advantage over Mps1-IN-1 enables cellular experiments at lower, more physiologically relevant concentrations, while the reduced potency relative to clinical candidates allows for finer titration of mitotic checkpoint override effects.
- [1] Kwiatkowski N, Jelluma N, Filippakopoulos P, et al. Small-molecule kinase inhibitors provide insight into Mps1 cell cycle function. Nat Chem Biol. 2010;6(5):359-368. View Source
- [2] Tannous BA, Kerami M, Van der Stoop PM, et al. Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs. J Natl Cancer Inst. 2013;105(17):1322-1331. View Source
